molecular formula C16H22N2O5S B1320586 Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 924869-22-7

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1320586
CAS No.: 924869-22-7
M. Wt: 354.4 g/mol
InChI Key: JURGBSDQQWPAKH-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX-2 leads to a reduction in the production of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound has been shown to impact the expression of genes involved in inflammation and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the synthesis of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme . Additionally, this compound may also interact with other proteins involved in the inflammatory response, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 and continues to modulate the inflammatory response in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolites of this compound may also exhibit biological activity, contributing to its overall effects on cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other proteins involved in the inflammatory response . This localization is essential for its inhibitory effects on COX-2 and its overall impact on cellular processes.

Properties

IUPAC Name

ethyl 4-[2-(4-methylsulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)18-10-8-17(9-11-18)12-15(19)13-4-6-14(7-5-13)24(2,21)22/h4-7H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURGBSDQQWPAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594758
Record name Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-22-7
Record name Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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